molecular formula C15H18N8 B3000858 1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine CAS No. 2380176-75-8

1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

Cat. No.: B3000858
CAS No.: 2380176-75-8
M. Wt: 310.365
InChI Key: JRCLNWNJVYSWOZ-UHFFFAOYSA-N
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Description

1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, particularly in the field of medicinal chemistry. They have been studied for their potential as protein kinase inhibitors, which are crucial in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazole derivative with a pyrimidine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 100°C, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as a protein kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, particularly protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting the signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which allows for selective inhibition of certain protein kinases, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8/c1-11-3-4-13(20-19-11)22-5-7-23(8-6-22)15-12-9-18-21(2)14(12)16-10-17-15/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCLNWNJVYSWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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